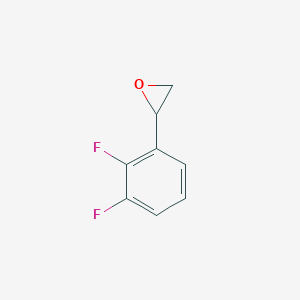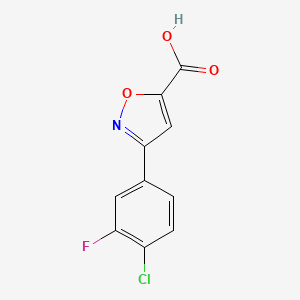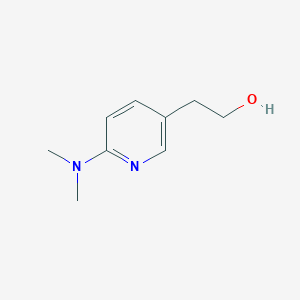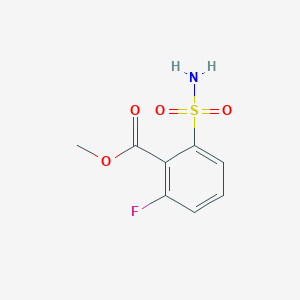![molecular formula C8H5N3O4 B13612564 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system with hydroxyl and nitro functional groups.
Métodos De Preparación
The synthesis of 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . This method is advantageous due to its high atom economy and selectivity. Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like halogens. Major products formed from these reactions include ketones, amines, and halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various pathogenic bacteria.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and other diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other pyridopyrimidine derivatives such as:
2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a methyl group instead of a nitro group, leading to different chemical reactivity and biological activity.
2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a methyl group and a hydroxyl group at different positions, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H5N3O4 |
|---|---|
Peso molecular |
207.14 g/mol |
Nombre IUPAC |
2-hydroxy-7-nitropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5N3O4/c12-7-3-8(13)10-4-5(11(14)15)1-2-6(10)9-7/h1-4,12H |
Clave InChI |
IYBXCYUPWRGOJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CC(=O)N2C=C1[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


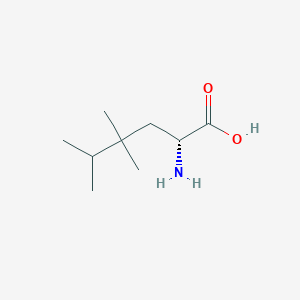

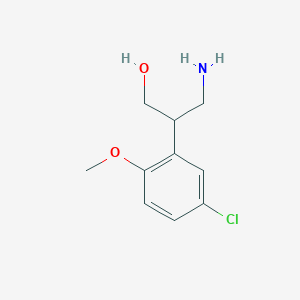
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
